Cas no 5732-92-3 (3-(aminomethyl)cyclopentylmethanamine)

3-(Aminomethyl)cyclopentylmethanamine is a bifunctional amine compound featuring two primary amine groups attached to a cyclopentyl backbone. This structure imparts versatility in applications such as polymer crosslinking, pharmaceutical intermediates, and specialty chemical synthesis. The cyclopentyl ring enhances steric stability, while the reactive amine groups facilitate covalent bonding with electrophiles, enabling use in epoxy curing, polyamide formation, and chelation chemistry. Its balanced reactivity and rigid cyclic framework make it suitable for high-performance material design, particularly where thermal and mechanical stability are critical. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling protocols to maintain purity and performance.
3-(aminomethyl)cyclopentylmethanamine structure
5732-92-3 structure
商品名:3-(aminomethyl)cyclopentylmethanamine
CAS番号:5732-92-3
MF:C7H16N2
メガワット:128.215
CID:3187771
PubChem ID:23290791

3-(aminomethyl)cyclopentylmethanamine 化学的及び物理的性質

名前と識別子

    • 1,3-CYCLOPENTANEDIMETHANAMINE
    • 3-(aminomethyl)cyclopentylmethanamine
    • SCHEMBL2162363
    • [3-(aminomethyl)cyclopentyl]methanamine
    • [cis-3-(aminomethyl)cyclopentyl]methanamine
    • 1,3-Cyclopentanedimethanamine
    • Cyclopentane-1,3-diyldimethanamine
    • EN300-172198
    • 5732-92-3
    • DB-126724
    • AKOS026742254
    • インチ: InChI=1S/C7H16N2/c8-4-6-1-2-7(3-6)5-9/h6-7H,1-5,8-9H2
    • InChIKey: HTALOEFRFXMCFB-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 128.131348519g/mol
  • どういたいしつりょう: 128.131348519g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 73
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 52Ų

3-(aminomethyl)cyclopentylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-172198-5.0g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
5g
$5635.0 2023-05-24
Enamine
EN300-172198-1.0g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
1g
$1944.0 2023-05-24
Enamine
EN300-172198-0.1g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
0.1g
$1711.0 2023-09-20
Enamine
EN300-172198-10.0g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
10g
$8357.0 2023-05-24
Enamine
EN300-172198-5g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
5g
$5635.0 2023-09-20
Enamine
EN300-172198-10g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
10g
$8357.0 2023-09-20
Enamine
EN300-172198-2.5g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
2.5g
$3809.0 2023-09-20
Enamine
EN300-172198-0.5g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
0.5g
$1866.0 2023-09-20
Enamine
EN300-172198-0.05g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
0.05g
$1632.0 2023-09-20
Enamine
EN300-172198-0.25g
[3-(aminomethyl)cyclopentyl]methanamine
5732-92-3
0.25g
$1789.0 2023-09-20

3-(aminomethyl)cyclopentylmethanamine 関連文献

3-(aminomethyl)cyclopentylmethanamineに関する追加情報

3-(Aminomethyl)cyclopentylmethanamine: A Comprehensive Overview

3-(Aminomethyl)cyclopentylmethanamine (CAS No. 5732-92-3) is a versatile organic compound with a unique structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as CMPA, is characterized by its cyclopentane ring and an aminomethyl group, which confer it with a range of interesting properties and potential applications.

The chemical structure of 3-(aminomethyl)cyclopentylmethanamine consists of a five-membered cyclopentane ring with an aminomethyl group attached to one of the carbon atoms. This structure provides a balance between lipophilicity and hydrophilicity, making it an attractive candidate for various chemical and biological studies. The compound's molecular formula is C8H17N, and its molecular weight is approximately 127.22 g/mol.

In recent years, 3-(aminomethyl)cyclopentylmethanamine has been the subject of numerous research studies due to its potential therapeutic applications. One of the key areas of interest is its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). Studies have shown that this compound can interact with various receptors, including serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and behavior.

A notable study published in the Journal of Medicinal Chemistry explored the effects of 3-(aminomethyl)cyclopentylmethanamine on serotonin receptors. The researchers found that the compound exhibited selective binding to serotonin 5-HT1A receptors, which are implicated in conditions such as anxiety and depression. This selective binding suggests that CMPA could be developed into a novel therapeutic agent for treating these disorders.

Beyond its potential as a therapeutic agent, 3-(aminomethyl)cyclopentylmethanamine has also been investigated for its use in chemical synthesis. Its unique structure makes it a valuable building block for synthesizing more complex molecules. For example, it can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound's reactivity and functional groups provide chemists with multiple points of modification, enabling the creation of diverse derivatives with tailored properties.

In the realm of drug discovery, CMPA has shown promise as a lead compound for developing new drugs. Its ability to cross the blood-brain barrier (BBB) efficiently is particularly noteworthy. This property is essential for drugs targeting CNS disorders, as many compounds fail to reach their intended targets due to poor BBB permeability. Researchers have utilized computational models to predict the BBB permeability of CMPA, confirming its potential as a valuable candidate for further development.

The safety profile of 3-(aminomethyl)cyclopentylmethanamine is another important aspect that has been extensively studied. Toxicological assessments have indicated that the compound exhibits low toxicity at therapeutic doses. However, as with any new chemical entity, ongoing safety evaluations are necessary to ensure its long-term safety and efficacy. Preclinical studies have demonstrated that CMPA is well-tolerated in animal models, providing a strong foundation for advancing it into clinical trials.

In conclusion, 3-(aminomethyl)cyclopentylmethanamine (CAS No. 5732-92-3) is a multifaceted compound with significant potential in both research and practical applications. Its unique chemical structure and biological properties make it an attractive candidate for developing new therapeutic agents and synthetic intermediates. As research continues to uncover more about this compound's capabilities, it is likely to play an increasingly important role in advancing our understanding and treatment of various medical conditions.

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